3,4-Dimethylphenyl isocyanate

Synthetic Methodology Process Chemistry Isocyanate Synthesis

3,4-Dimethylphenyl isocyanate (CAS 51163-27-0) is a substituted aromatic monoisocyanate defined as a phenyl isocyanate bearing methyl groups at the 3- and 4- positions on the benzene ring. It has a molecular formula of C₉H₉NO, a molecular weight of 147.17 g/mol, and is classified as a hapten.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 51163-27-0
Cat. No. B1227982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylphenyl isocyanate
CAS51163-27-0
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C=O)C
InChIInChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3
InChIKeyAYCDBMRVKSXYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylphenyl Isocyanate (CAS 51163-27-0): Baseline Specifications and Chemical Identity for Procurement


3,4-Dimethylphenyl isocyanate (CAS 51163-27-0) is a substituted aromatic monoisocyanate defined as a phenyl isocyanate bearing methyl groups at the 3- and 4- positions on the benzene ring . It has a molecular formula of C₉H₉NO, a molecular weight of 147.17 g/mol, and is classified as a hapten . Commercially, the compound is typically supplied as a liquid with a minimum purity of 97-98%, a density of 1.051 g/mL at 25°C, a boiling point of 85°C at 2 mmHg, and a flash point of 92°C . It is primarily utilized as a reactive pharmaceutical intermediate and building block in research and development settings .

Why Substitution with Other Dimethylphenyl Isocyanate Isomers is Not Viable for 3,4-Dimethylphenyl Isocyanate Procurement


Isomeric dimethylphenyl isocyanates cannot be used interchangeably due to profound differences in both synthetic yield and resulting polymer properties. As demonstrated by a direct comparative study, the reaction efficiency for synthesizing 3,4-dimethylphenyl isocyanate (81.97%) is significantly lower than that for its 3,5-isomer (91.04%) under identical conditions, highlighting a fundamental difference in their chemical formation . Furthermore, the steric and electronic effects of the 3,4-substitution pattern dictate unique reactivity profiles that influence downstream applications, such as the yield and properties of derived polymers and the pharmacological activity of final drug candidates. The 3,4-isomer is specifically required as a precursor in the synthesis of certain biologically active compounds, where other isomers would lead to inactive or differently active products .

Quantitative Evidence Guide for 3,4-Dimethylphenyl Isocyanate: Performance Data for Informed Selection


Comparative Synthesis Yield of 3,4- vs. 3,5- and 2,6-Dimethylphenyl Isocyanates

Under identical reaction conditions using solid phosgene and 1,2-dichloroethane, the synthesis of 3,4-dimethylphenyl isocyanate proceeds with a distinct yield profile. The 3,4-isomer exhibits a yield of 81.97% and a product content of 96.91% (HPLC). This is notably lower than the yield for 3,5-dimethylphenyl isocyanate (91.04% yield, 98.56% content) and 2,6-dimethylphenyl isocyanate (90.52% yield, 90.91% content) . This data underscores the significant impact of the methyl substitution pattern on the efficiency of the isocyanation reaction.

Synthetic Methodology Process Chemistry Isocyanate Synthesis

Pharmacological Potency Enhancement in MDM2/XIAP Inhibitor Series

The 3,4-dimethylphenyl isocyanate moiety is a critical structural component for achieving nanomolar potency in a series of MDM2/XIAP dual inhibitors. A compound containing this specific 3,4-dimethylphenyl group demonstrated an IC₅₀ of 0.3 μM. This represents a substantial 25-fold improvement in potency compared to the parent compound MX69, which has an IC₅₀ of 7.5 μM . This establishes the 3,4-substitution pattern as a key determinant of activity in this chemotype.

Medicinal Chemistry Cancer Research MDM2/XIAP Inhibition

Divergent Polymerization Behavior Among Methyl-Substituted Phenyl Isocyanates

The substitution pattern on the phenyl ring dictates the outcome of anionic polymerization. While o-methylphenyl isocyanate produces an insoluble polymer and 2,6-dimethylphenyl isocyanate yields no polymer at all, the 3,4-dimethylphenyl isocyanate monomer successfully yields a soluble polymer that exhibits optical activity . This behavior is a direct consequence of the steric and electronic profile conferred by the 3,4-dimethyl arrangement, making it a viable and unique monomer for the synthesis of helical polymers.

Polymer Chemistry Asymmetric Polymerization Chiral Materials

Commercial Purity Standards for Research-Grade Procurement

To ensure experimental reproducibility and minimize side reactions, the procurement of 3,4-dimethylphenyl isocyanate is typically specified at a minimum purity of 97% or 98% . This baseline purity is standard for research-grade material. Its inherent reactivity with moisture also necessitates specific handling and storage conditions, such as storage at 2-8°C under an inert gas like argon and shipping on wet ice to maintain integrity .

Procurement Quality Control Research Standards

Optimal Application Scenarios for 3,4-Dimethylphenyl Isocyanate Based on Validated Performance Data


Synthesis of Potent MDM2/XIAP Dual Inhibitors for Oncology Research

As a critical building block, 3,4-dimethylphenyl isocyanate is incorporated into lead compounds targeting the MDM2/XIAP interaction, an emerging strategy for cancer therapy. Its use has been linked to a 25-fold improvement in potency compared to a related parent compound . Procurement of this specific isomer is essential for reproducing the nanomolar activity observed in primary literature.

Development of Novel, Soluble Helical Polymers for Chiral Separations

For materials scientists, the 3,4-dimethylphenyl isocyanate monomer is indispensable for creating soluble, optically active polymers via asymmetric anionic polymerization. Unlike the 2,6-isomer which fails to polymerize, the 3,4-isomer provides a viable pathway to synthesize novel chiral stationary phases (CSPs) for HPLC enantiomeric separations .

Pharmaceutical Intermediate for Alzheimer's Disease Candidates

This isocyanate serves as a key intermediate in the synthesis of methyl-substituted analogues of the Alzheimer's drug phenserine. The specific 3,4-dimethyl substitution pattern on the phenylcarbamoyl moiety is used to explore structure-activity relationships, making it a necessary reagent for this line of drug discovery .

Synthesis of Symmetrical Diarylurea Derivatives for Screening Libraries

The compound can be efficiently converted into symmetrical diarylureas. A methodology using triethylamine as a reducing agent for the intermediate isocyanate allows for the synthesis of diverse urea libraries in moderate to excellent yields, supporting high-throughput screening efforts for new antibacterial or anticancer agents .

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